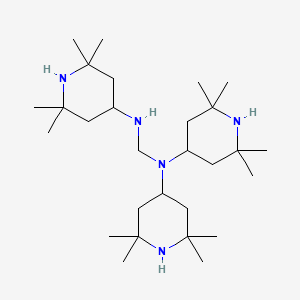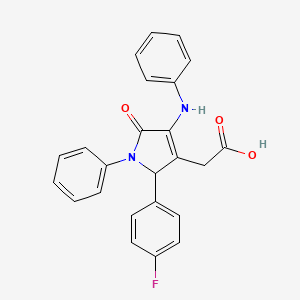![molecular formula C27H36N2O5 B15007309 N-[2-(1-adamantyloxy)ethyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B15007309.png)
N-[2-(1-adamantyloxy)ethyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-adamantyloxy)ethyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an adamantane moiety, a pyrrolidine ring, and a propoxyphenyl group, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-adamantyloxy)ethyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The adamantane moiety can be introduced through a reaction with 1-adamantanol, while the pyrrolidine ring can be synthesized via a cyclization reaction involving appropriate precursors. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(1-adamantyloxy)ethyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce additional functional groups.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The propoxyphenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield adamantanone derivatives, while reduction of the pyrrolidine ring can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other adamantane derivatives, pyrrolidine-based molecules, and propoxyphenyl-containing compounds. Examples include:
1-Adamantanamine: A simpler adamantane derivative with potential antiviral properties.
Pyrrolidine-2,5-dione: A basic pyrrolidine derivative used in organic synthesis.
4-Propoxyphenylacetic acid: A compound with a similar propoxyphenyl group.
Uniqueness
N-[2-(1-adamantyloxy)ethyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]acetamide is unique due to its combination of these three distinct moieties, which confer specific chemical and biological properties that are not found in simpler analogs.
Eigenschaften
Molekularformel |
C27H36N2O5 |
|---|---|
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
N-[2-(1-adamantyloxy)ethyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]acetamide |
InChI |
InChI=1S/C27H36N2O5/c1-3-9-33-23-6-4-22(5-7-23)29-25(31)14-24(26(29)32)28(18(2)30)8-10-34-27-15-19-11-20(16-27)13-21(12-19)17-27/h4-7,19-21,24H,3,8-17H2,1-2H3 |
InChI-Schlüssel |
BAXABKWRVVJNBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CCOC34CC5CC(C3)CC(C5)C4)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(cyclohexylsulfanyl)methyl]-N-[2-(naphthalen-1-yloxy)ethyl]benzamide](/img/structure/B15007228.png)
![4-{1-[(4-methoxyphenyl)amino]ethylidene}-2H-thiopyran-3,5(4H,6H)-dione](/img/structure/B15007237.png)
![N-(4-methylphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B15007244.png)
![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone](/img/structure/B15007247.png)
![1,3-dimethyl-8-(piperidin-1-yl)-7-{3-[(2E)-pyrrolidin-2-ylideneamino]propyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15007250.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-phenylacetamide](/img/structure/B15007259.png)

![ethyl 6-bromo-5-methoxy-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B15007274.png)
![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B15007288.png)
![6,7-Diethoxy-1-[4-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15007292.png)


![Ethyl 2-{[(2-methylfuran-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15007319.png)
![2-Phenylnaphtho[2,3-g][1,2]benzothiazole-3,6,11-trione](/img/structure/B15007323.png)
